(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride
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Overview
Description
(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyclobutyl group attached to a difluoroethanamine moiety, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a butadiene derivative, under specific conditions.
Introduction of Difluoroethanamine Moiety: The difluoroethanamine moiety is introduced through a nucleophilic substitution reaction using a difluoroethane derivative and an amine source.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or difluoroethane moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Cyclobutyl-2,2-difluoroethanol
- (1R)-1-Cyclobutyl-2,2-difluoroethane
- (1R)-1-Cyclobutyl-2,2-difluoroethylamine
Uniqueness
(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific structural features, such as the presence of both a cyclobutyl group and a difluoroethanamine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R)-1-cyclobutyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5(9)4-2-1-3-4;/h4-6H,1-3,9H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRCLKXDAVJSPY-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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